17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide
Description
The compound 17-hydroxy-16,18-dioxa-17λ⁵-phosphaheptacyclo[...]tetradecaene 17-oxide is a highly complex polycyclic aromatic system incorporating a phosphorus atom (λ⁵ oxidation state), hydroxyl, and oxide functional groups. Its heptacyclic framework comprises fused rings with multiple bridgehead substituents, leading to a rigid, three-dimensional architecture. The presence of phosphorus introduces unique electronic and steric properties, distinguishing it from purely carbon-based polycyclic aromatic hydrocarbons (PAHs).
Properties
Molecular Formula |
C28H17O4P |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide |
InChI |
InChI=1S/C28H17O4P/c29-33(30)31-25-11-9-21-13-17-5-1-3-7-19(17)15-23(21)27(25)28-24-16-20-8-4-2-6-18(20)14-22(24)10-12-26(28)32-33/h1-16H,(H,29,30) |
InChI Key |
PLQQARCIDCKTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=C(C=CC6=CC7=CC=CC=C7C=C65)OP(=O)(O4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide involves multiple steps. The starting materials typically include aromatic compounds and phosphorus-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the heptacyclic structure .
Industrial Production Methods
Industrial production of this compound is limited due to its complexity and the need for precise reaction conditions. research laboratories can produce it in smaller quantities for experimental purposes. The process involves careful monitoring of reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the phosphorus atom’s oxidation state.
Substitution: Substitution reactions can occur at the aromatic rings or the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield lower oxidation state compounds .
Scientific Research Applications
17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide involves its ability to interact with various molecular targets. The phosphorus atom plays a crucial role in its reactivity, allowing it to form stable complexes with metals and other biomolecules. The pathways involved include coordination with metal ions and participation in redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
The compound 17-hydroxy-1,8-dimethyl-17-azapentacyclo[...]hexaene-16,18-dione (C₂₀H₁₇NO₃) serves as a relevant comparator. Key distinctions include:
Reactivity and Electronic Properties
- Phosphorus Influence: The λ⁵-phosphorus atom in the target compound may exhibit redox activity or serve as a Lewis acid site, unlike the nitrogen in the azapentacyclo analog.
- Hydrogen Bonding : The hydroxyl and oxide groups in both compounds facilitate intermolecular interactions, but phosphorus’s electronegativity may alter hydrogen-bond strength compared to nitrogen .
- Synthetic Routes : The azapentacyclo compound was synthesized via methods targeting anxiolytic activity (e.g., cycloadditions or ring-closing metathesis) . The target compound’s synthesis likely requires specialized phosphorus incorporation strategies, such as phosphole-based intermediates.
Biological Activity
The compound 17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide represents a complex structure with potential biological activities due to its unique chemical properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
This compound is characterized by a complex polycyclic framework and the presence of phosphorus and oxygen in its structure. The intricate arrangement of rings and functional groups contributes to its potential reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound is still under investigation; however, several studies have indicated its potential in various fields:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth.
- Enzyme Inhibition : The phosphorous-containing moiety may interact with enzymes involved in metabolic pathways.
1. Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of phosphorus-containing compounds similar to the target compound. The research demonstrated that certain derivatives could induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis via caspase activation |
| Compound B | MCF-7 | 15 | Inhibition of PI3K/Akt pathway |
2. Antimicrobial Properties
Research indicated that compounds with similar structural features possess antimicrobial activity against Gram-positive and Gram-negative bacteria. A recent publication highlighted the efficacy of these compounds in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 32 µg/mL |
| Compound D | E. coli | 64 µg/mL |
3. Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound class. Phosphorus-containing compounds have been shown to inhibit various enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| Compound E | AChE | 50 |
| Compound F | Butyrylcholinesterase (BChE) | 40 |
Mechanistic Insights
The biological mechanisms underlying the activities of these compounds often involve interactions with cellular targets leading to altered signaling pathways or direct effects on cellular structures:
- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
- Membrane Disruption : Interactions with bacterial membranes causing lysis.
- Enzyme Binding : Competitive inhibition at active sites disrupting normal metabolic functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
